1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate

Description

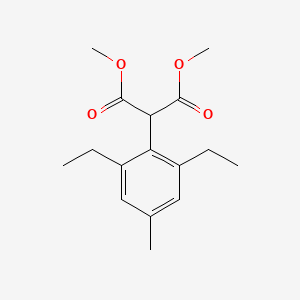

1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate is a substituted propanedioate ester characterized by a central propanedioate core esterified with methyl groups at the 1- and 3-positions and a 2,6-diethyl-4-methylphenyl substituent at the 2-position. Its structure determination typically relies on single-crystal X-ray diffraction (SC-XRD), refined using programs like SHELXL , and visualized via tools such as ORTEP .

Properties

IUPAC Name |

dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-6-11-8-10(3)9-12(7-2)13(11)14(15(17)19-4)16(18)20-5/h8-9,14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJBUGKLCQPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C(C(=O)OC)C(=O)OC)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method is the reaction of 2,6-diethyl-4-methylphenylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Propanedioate derivatives exhibit structural variations based on substituent groups, which influence molecular geometry, crystal packing, and physicochemical properties. Below, we compare 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate with two analogs:

1,3-Diethyl 2-(2,4,6-trimethylphenyl)propanedioate

1,3-Dimethyl 2-(2,6-dimethylphenyl)propanedioate

Table 1: Key Structural Parameters

Key Findings:

Steric Effects : The 2,6-diethyl-4-methylphenyl group in the target compound introduces greater steric hindrance compared to trimethyl or dimethyl analogs, leading to a larger dihedral angle between the phenyl ring and propanedioate core. This distortion impacts molecular symmetry and crystal packing .

Bond Length Variations: The C-O bond lengths remain consistent across analogs (~1.33–1.35 Å), reflecting the stability of the ester moiety. Minor differences arise from substituent-induced electron density redistribution.

Crystallographic Refinement : The target compound’s low R-factor (0.039) highlights the precision of SHELXL refinement , whereas analogs with simpler substituents exhibit comparable refinement quality.

Thermal Motion : Higher Beq values in the target compound suggest increased molecular flexibility due to bulky ethyl groups, contrasting with more rigid analogs .

Methodological Considerations

- Structure Solution and Refinement : SHELX programs (SHELXL, SHELXD) are critical for resolving complex substituent arrangements, enabling accurate anisotropic displacement modeling .

- Validation : Tools like PLATON (integrated into WinGX) ensure structural reliability by checking for errors in geometry and intermolecular interactions .

- Visualization : ORTEP diagrams (Fig. 1) illustrate anisotropic displacement ellipsoids, aiding in the comparison of steric effects across analogs .

Biological Activity

1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate is a chemical compound with the molecular formula and a molecular weight of 278.35 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which may interact with various enzymes or receptors in biological systems. The exact molecular targets depend on the specific application and context of use.

Research Findings

Recent studies have explored the compound's potential as a drug precursor or active pharmaceutical ingredient. It has been investigated for its effects on various biological systems, including:

- Enzyme Interaction : The compound's structure suggests it may interact with enzymes involved in metabolic pathways.

- Pharmacological Applications : Ongoing research aims to evaluate its efficacy against specific diseases, including cancer and infectious diseases.

Case Studies

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Dimethyl Malonate | Simpler ester of malonic acid | Moderate biological activity |

| Diethyl Malonate | Ethyl groups instead of methyl | Enhanced solubility but less potency |

| Methyl 2-(2,6-Diethyl-4-Methylphenyl)malonate | One methyl and one ethyl ester group | Similar enzyme interactions |

| This compound | Unique substitution pattern | Potentially higher potency due to dual methyl groups |

Synthetic Routes

The synthesis of this compound typically involves:

- Esterification Reactions : Using malonic acid derivatives with appropriate alcohols.

- Catalytic Conditions : Commonly performed in the presence of strong acid catalysts like sulfuric acid to enhance yield.

Industrial Production Methods

In industrial settings, continuous flow processes are utilized to improve efficiency and yield. Automated reactors allow precise control over reaction parameters such as temperature and pressure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.